molecular formula C12H8N4O2 B3059754 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239843-30-1

5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B3059754
CAS No.: 1239843-30-1
M. Wt: 240.22
InChI Key: HKTUEAUYNIGIBW-UHFFFAOYSA-N
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Description

5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another heterocyclic compound with a similar structure but different biological activities.

    5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one:

Uniqueness

5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is unique due to its specific combination of pyridine and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-10-2-1-9(7-14-10)12-15-11(16-18-12)8-3-5-13-6-4-8/h1-7H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTUEAUYNIGIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196280
Record name 5-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239843-30-1
Record name 5-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239843-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Reactant of Route 6
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

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